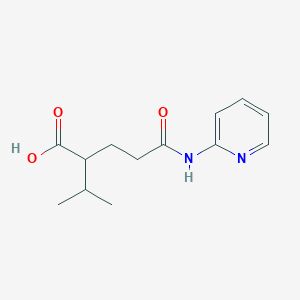![molecular formula C24H23N5O2S B4389239 N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B4389239.png)
N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
概要
説明
N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a piperidine ring, a benzimidazole ring, and a thiazole ring, making it a unique and versatile molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Thiazole Ring Formation: The thiazole ring is often synthesized by reacting a thioamide with an α-haloketone.
Coupling Reactions: The benzimidazole and thiazole rings are then coupled using a suitable linker, such as an acetamide group.
Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the carbonyl group of the acetamide linker.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzimidazole, thiazole, and piperidine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学的研究の応用
N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which allows it to interact with various biological targets.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
作用機序
The mechanism of action of N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
類似化合物との比較
Similar Compounds
- N-[4-(4-Benzyl-1-piperidinyl)-3-(1-piperidinylcarbonyl)phenyl]tetradecanamide
- 2-[(1H-Benzimidazol-2-yl)thio]-N-(4-methylphenyl)acetamide
- N-(4-(1H-Benzimidazol-2-yl)phenyl)-2-(1,3-thiazol-2-yl)acetamide
Uniqueness
N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE stands out due to its unique combination of a piperidine ring, a benzimidazole ring, and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for therapeutic use further highlight its uniqueness compared to similar compounds.
特性
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c30-22(26-18-10-8-17(9-11-18)24(31)28-12-4-1-5-13-28)15-29-20-7-3-2-6-19(20)27-23(29)21-14-25-16-32-21/h2-3,6-11,14,16H,1,4-5,12-13,15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDKXVCZDDKZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3C5=CN=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4389176.png)
![4-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-3-nitrobenzamide](/img/structure/B4389180.png)
![4-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzoyl}morpholine](/img/structure/B4389187.png)

![phenyl {[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B4389204.png)
![4-CHLORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4389215.png)
![N-[3-[(5-bromo-2-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide](/img/structure/B4389217.png)


![3-[3-(4-chlorophenyl)-4-cyano-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4389250.png)



